molecular formula C19H20ClFN2O3S B11353539 1-[(4-chlorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B11353539
M. Wt: 410.9 g/mol
InChI Key: OXKLESKQRQQECT-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a fluorophenyl group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorophenylmethanesulfonyl chloride with 4-fluorophenylpiperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological processes and as a tool for investigating the interactions between small molecules and biological targets.

    Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties, including its effects on specific molecular targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    4-Chlorophenylmethanesulfonyl chloride: This compound is a key intermediate in the synthesis of the target compound and shares similar chemical properties.

    4-Fluorophenylpiperidine-4-carboxamide: Another intermediate in the synthesis, this compound has similar structural features but lacks the sulfonyl group.

    Other piperidine derivatives: Compounds with similar piperidine ring structures but different substituents can be compared to highlight the unique properties of the target compound.

The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H20ClFN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H20ClFN2O3S/c20-16-3-1-14(2-4-16)13-27(25,26)23-11-9-15(10-12-23)19(24)22-18-7-5-17(21)6-8-18/h1-8,15H,9-13H2,(H,22,24)

InChI Key

OXKLESKQRQQECT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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